molecular formula C16H17FN2O3 B8292055 Ethyl 4-(cyclopropylmethoxy)-1-(4-fluorophenyl)pyrazole-3-carboxylate

Ethyl 4-(cyclopropylmethoxy)-1-(4-fluorophenyl)pyrazole-3-carboxylate

Cat. No. B8292055
M. Wt: 304.32 g/mol
InChI Key: ZIIUOFCNVUAZJT-UHFFFAOYSA-N
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Patent
US08999982B2

Procedure details

F1 was prepared from D1 following the general procedure reported in Preparative Example 16 Step 2 using (bromomethyl)cyclopropane for the alkylation. MS (ES) C16H17FN2O3 requires: 304. Found: 305 (M+H)+ and 327 (M+Na).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH:12]=[C:11]([OH:13])[C:10]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[N:9]2)=[CH:4][CH:3]=1.Br[CH2:20][CH:21]1[CH2:23][CH2:22]1>>[CH:21]1([CH2:20][O:13][C:11]2[C:10]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[N:9][N:8]([C:5]3[CH:4]=[CH:3][C:2]([F:1])=[CH:7][CH:6]=3)[CH:12]=2)[CH2:23][CH2:22]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)N1N=C(C(=C1)O)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)COC=1C(=NN(C1)C1=CC=C(C=C1)F)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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